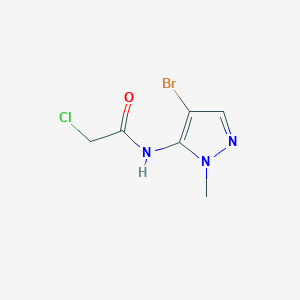![molecular formula C14H10Cl2O2 B065934 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 175203-16-4](/img/structure/B65934.png)
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde derivatives are crucial intermediates in organic synthesis, playing a key role in the formation of various aromatic compounds. These derivatives are often employed in the synthesis of pharmaceuticals, agrochemicals, and materials due to their functional group compatibility and structural diversity.
Synthesis Analysis
The synthesis of benzaldehyde derivatives typically involves oxidative reactions or catalytic processes. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde demonstrates the use of hexachlorocyclotriphosphazene, showcasing a method for introducing complex groups into the benzaldehyde core (Özay et al., 2013).
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information on the electronic and spatial configuration of the molecules, essential for understanding their reactivity and properties. For instance, the structure of certain benzaldehyde derivatives has been elucidated, revealing insights into their crystal packing and hydrogen bonding patterns (Bender et al., 1986).
Chemical Reactions and Properties
Benzaldehyde derivatives undergo various chemical reactions, including condensation, oxidation, and coupling reactions. The specific reactivity of these compounds depends on the substituents attached to the benzaldehyde core. For example, photocatalytic oxidation of benzyl alcohol to benzaldehyde derivatives highlights the potential for green chemistry approaches in synthesizing these compounds (Meng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, while not directly mentioned, shares structural similarities with compounds involved in complex chemical synthesis and transformations. A review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes outlines the vast potential for creating compounds with unique properties, including magnetic, biological, and electrochemical activities. These insights suggest avenues for exploiting structural analogs like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in synthesizing new materials with tailored properties (Boča, Jameson, & Linert, 2011).
Environmental Applications
The research on redox mediators in the degradation of organic pollutants highlights the role of specific chemical structures in enhancing the efficiency of enzymatic degradation processes. Though 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is not explicitly mentioned, the underlying chemistry suggests potential for its use in environmental remediation, especially in the enzymatic breakdown of recalcitrant compounds in wastewater (Husain & Husain, 2007).
Photocatalysis and Energy Conversion
Photocatalytic materials for water splitting represent a crucial area of research in sustainable energy. The review by Kudo and Miseki (2009) on heterogeneous photocatalyst materials suggests that compounds with specific electronic structures, akin to those in 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, could be explored for their potential in solar hydrogen production, leveraging their ability to mediate electron transfer processes (Kudo & Miseki, 2009).
Antioxidant and Biological Activities
The study of antioxidants and their activity, as reviewed by Munteanu and Apetrei (2021), presents an opportunity for compounds like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde to be evaluated for their antioxidant capacity. The diverse methods used to determine antioxidant activity could be applied to assess the potential health benefits of this compound, especially in the context of food science and nutraceuticals (Munteanu & Apetrei, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJBZYNJIQASTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394990 |
Source


|
| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | |
CAS RN |
175203-16-4 |
Source


|
| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)










